molecular formula C19H21N7OS B2746284 N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide CAS No. 2380061-16-3

N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

Cat. No.: B2746284
CAS No.: 2380061-16-3
M. Wt: 395.49
InChI Key: MZYJVOCAXLTBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the cyclopropylmethyl group and the benzamide moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-phenylsulfanyl-1,2,4-triazol-4-yl]benzamide
  • N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]benzamide

Uniqueness

N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the prop-2-enylsulfanyl moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-3-10-28-19-23-22-17(16-12-25(2)24-21-16)26(19)15-8-6-14(7-9-15)18(27)20-11-13-4-5-13/h3,6-9,12-13H,1,4-5,10-11H2,2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJVOCAXLTBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NN=C(N2C3=CC=C(C=C3)C(=O)NCC4CC4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.